molecular formula C5H4ClIN2 B3094747 5-Chloro-4-iodopyridin-2-amine CAS No. 1260667-65-9

5-Chloro-4-iodopyridin-2-amine

Cat. No.: B3094747
CAS No.: 1260667-65-9
M. Wt: 254.45 g/mol
InChI Key: PMLVDYBLXQYWLI-UHFFFAOYSA-N
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Description

5-Chloro-4-iodopyridin-2-amine: is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is characterized by the presence of both chlorine and iodine substituents on the pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 5-chloro-2-aminopyridine using iodine and a suitable oxidizing agent such as silver sulfate in ethanol . The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry:

5-Chloro-4-iodopyridin-2-amine is widely used as a building block in organic synthesis. Its halogen substituents make it a versatile intermediate for the synthesis of more complex molecules through various substitution and coupling reactions .

Biology and Medicine:

In biological and medicinal research, this compound is used to develop potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Comparison with Similar Compounds

Comparison:

5-Chloro-4-iodopyridin-2-amine is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation imparts distinct reactivity compared to compounds with only one halogen substituent. For example, 5-Chloro-2-aminopyridine lacks the iodine atom, which limits its reactivity in certain coupling reactions. Similarly, 4-Iodo-2-aminopyridine lacks the chlorine atom, affecting its substitution reactions .

Properties

IUPAC Name

5-chloro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVDYBLXQYWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-65-9
Record name 5-Chloro-4-iodo-2-pyridinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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